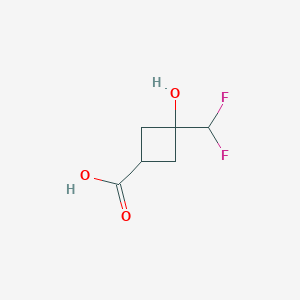

3-(Difluoromethyl)-3-hydroxycyclobutane-1-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

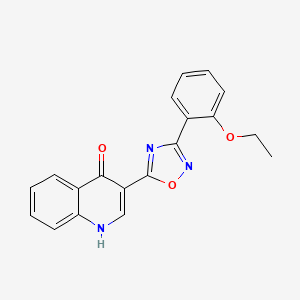

“3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid” is a synthetic chemical that is used as a pesticide . It’s a key intermediate in the synthesis of succinate dehydrogenase inhibitors, which are a new class of fungicides .

Synthesis Analysis

The synthesis of this compound involves unique routes, such as the van Leusen pyrrole synthesis and the halogen dance reaction . A preparation method of this compound involves the reaction of difluoroacetic acid, which is relatively low in price and small in molar mass .Molecular Structure Analysis

The molecular formula of this compound is C6H6F2N2O2 . The molecular structure is based on structures generated from information available in ECHA’s databases .Chemical Reactions Analysis

The compound has been used in difluoromethylation processes based on X–CF2H bond formation where X is C(sp), C(sp2), C(sp3), O, N or S .Physical And Chemical Properties Analysis

The molecular weight of this compound is 176.12 .Aplicaciones Científicas De Investigación

Fungicidal Activity

3-(Difluoromethyl)-3-hydroxycyclobutane-1-carboxylic acid: (referred to as DFC) has been investigated for its fungicidal properties. Researchers have synthesized novel succinate dehydrogenase inhibitors (SDHIs) containing DFC moieties. These SDHIs exhibit potent activity against Ascomycete pathogens, including both seed- and soilborne diseases and foliar diseases . The introduction of the difluoromethyl group adjacent to the acid function has proven highly effective in enhancing fungicidal efficacy.

Antiviral Potential

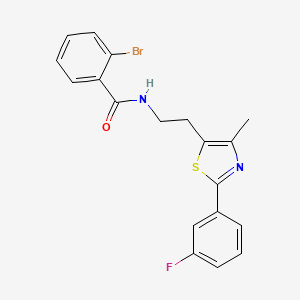

While research on DFC’s antiviral properties is still emerging, there is interest in exploring its potential as an antiviral agent. For instance, facile synthesis of 3-difluoromethyl-quinoxalin-2-mercapto-acetyl-urea has been demonstrated, which could lead to improved antiviral activity .

Broad-Spectrum Activity

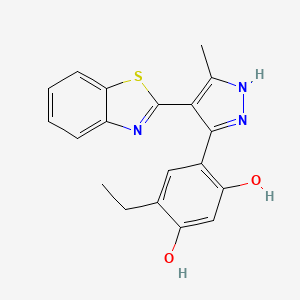

Compounds derived from DFC, such as 3-(difluoromethyl-1-methyl-1H-pyrazole), exhibit broad-spectrum activities. These include antifungal effects against various pathogens. Notably, the presence of a difluoromethyl group next to the acid function enhances the compound’s efficacy .

Antibacterial Effects

In addition to antifungal properties, DFC derivatives have shown antibacterial effects. For instance, 2-methoxyphenyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate displayed superior antibacterial activity against Xanthomonas oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac) compared to thiodiazole copper .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-(difluoromethyl)-3-hydroxycyclobutane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F2O3/c7-5(8)6(11)1-3(2-6)4(9)10/h3,5,11H,1-2H2,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBNQUVQZVCNMIV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(C(F)F)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Difluoromethyl)-3-hydroxycyclobutane-1-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-({[3-(ethoxycarbonyl)phenyl]amino}sulfonyl)-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2408437.png)

![tert-butyl 2-bromo-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine-8-carboxylate](/img/structure/B2408440.png)

![1-{[1-(2-Cyclopentylacetyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2408441.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[2-methyl-5-(propan-2-yl)phenoxy]acetamide](/img/structure/B2408445.png)

![N-(2,4-dimethoxyphenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2408450.png)

![2-fluoro-N-({5-[(2-oxo-2-phenylethyl)thio]-1,3,4-oxadiazol-2-yl}methyl)benzamide](/img/structure/B2408451.png)

![3,5-dichloro-N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2408453.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(1-ethyl-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2408454.png)